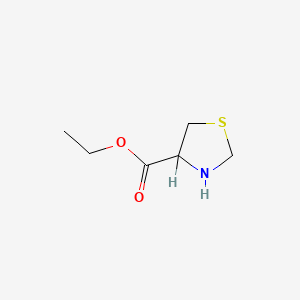

Ethyl thiazolidine-4-carboxylate

Description

Overview of Thiazolidine (B150603) Derivatives in Medicinal and Organic Chemistry Research

Thiazolidine, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, forms the core of a vast array of derivatives with significant pharmacological importance. e3s-conferences.orgnih.gov These derivatives are a cornerstone in medicinal chemistry, with research consistently revealing their potential across various therapeutic areas. e3s-conferences.orge3s-conferences.org The thiazolidine scaffold is considered a "privileged scaffold" in drug design, meaning it is a molecular framework that is capable of binding to multiple biological targets. tandfonline.comnih.gov

The versatility of the thiazolidine ring allows for substitutions at multiple positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. nih.gov This has led to the development of thiazolidine derivatives exhibiting a wide spectrum of biological activities, including:

Antimicrobial e3s-conferences.orgnih.gov

Anticancer e3s-conferences.orgnih.govresearchgate.net

Anti-inflammatory e3s-conferences.orgnih.gov

Antidiabetic e3s-conferences.orgbenthamdirect.com

Anticonvulsant e3s-conferences.orgnih.gov

The broad applicability of thiazolidine derivatives stems from the unique properties imparted by the sulfur and nitrogen heteroatoms, which can participate in various non-covalent interactions with biological macromolecules. nih.gov In organic chemistry, thiazolidines serve as versatile intermediates for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. nih.gov

The Unique Role of Ethyl Thiazolidine-4-carboxylate as a Synthetic Intermediate

This compound stands out as a particularly useful synthetic intermediate. Its structure incorporates a chiral center at the C4 position, an ester functional group, and the characteristic thiazolidine ring. This combination of features makes it a valuable precursor for the synthesis of a range of more complex molecules, particularly those with specific stereochemical requirements.

The ester group can be readily hydrolyzed or converted to other functional groups, while the nitrogen atom of the thiazolidine ring can be acylated or alkylated. The ring itself can also undergo various transformations. For instance, this compound can be used in the synthesis of bicyclic systems and other elaborate molecular architectures.

One notable application is in the synthesis of thiazole (B1198619) derivatives. For example, it serves as a key intermediate in the preparation of Ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate, a precursor for the gout medication Febuxostat. google.com The synthesis involves the reaction of a thiobenzamide (B147508) derivative with an ethyl 2-chloroacetoacetate equivalent, where the thiazolidine-derived portion ultimately forms part of the final thiazole ring. google.com

The solubility of ethyl l-thiazolidine-4-carboxylate hydrochloride has been studied in various solvents, which is crucial information for its application in synthesis and purification processes. acs.org These studies provide essential data for optimizing reaction conditions and developing efficient large-scale production methods. acs.org

Chirality and Stereochemistry: Fundamental Aspects in Biological Systems

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in biology and medicine. solubilityofthings.comwikipedia.orgnumberanalytics.com Most biological molecules, including amino acids, sugars, and the building blocks of DNA, are chiral. wikipedia.orgpressbooks.pub As a result, biological systems, particularly enzymes and receptors, are highly sensitive to the stereochemistry of molecules they interact with. pressbooks.publibretexts.org

Enzymes, being chiral themselves, can differentiate between the enantiomers (mirror-image isomers) of a chiral substrate, often catalyzing a reaction for only one of the enantiomers. pressbooks.pub This stereospecificity is a critical consideration in drug development, as the two enantiomers of a chiral drug can have vastly different pharmacological activities and metabolic fates. libretexts.org In some cases, one enantiomer may be therapeutically active while the other is inactive or even toxic. solubilityofthings.com

The presence of a chiral center at the 4-position of the thiazolidine ring in this compound means it can exist as two enantiomers: (R)-ethyl thiazolidine-4-carboxylate and (S)-ethyl thiazolidine-4-carboxylate. The specific stereoisomer used in a synthesis will determine the stereochemistry of the final product, which is often crucial for its biological activity. The ability to synthesize or separate specific stereoisomers is a significant challenge and a major focus in the pharmaceutical industry. pressbooks.pub

Historical Context and Evolution of Research on Thiazolidine Scaffolds

The study of thiazolidine and its derivatives has a rich history. The thiazolidine ring system has been a subject of interest for medicinal chemists for many decades. tandfonline.com Early research focused on the synthesis and basic chemical properties of these compounds. Over time, with the advancement of analytical techniques and a deeper understanding of biological processes, the focus shifted towards exploring their pharmacological potential.

The discovery of the biological activities of thiazolidine-containing compounds, such as the antibiotic properties of penicillin (which contains a related β-lactam-thiazolidine fused ring system), spurred further investigation into this class of heterocycles. In the mid-20th century, the first reports on the biological activities of simpler thiazolidine derivatives began to emerge. nih.gov

The late 20th and early 21st centuries have seen an explosion of research into thiazolidine chemistry. e3s-conferences.org This has been driven by the development of new synthetic methodologies, including multicomponent reactions and green chemistry approaches, which have made the synthesis of diverse thiazolidine libraries more efficient. nih.govnih.gov Furthermore, the advent of computational chemistry and high-throughput screening has accelerated the discovery of new thiazolidine-based drug candidates. nih.govresearchgate.net

The evolution of research on thiazolidine scaffolds reflects the broader trends in drug discovery, moving from serendipitous findings to rational drug design based on a detailed understanding of structure-activity relationships and molecular targets. researchgate.net The continued exploration of thiazolidine derivatives like this compound promises to yield new and improved therapeutic agents for a wide range of diseases. researchgate.net

Strategies for the Direct Synthesis of this compound

The direct synthesis of the title compound can be approached through several reliable chemical routes. These methods focus on either building the heterocyclic ring and then performing esterification or creating the ester functionality on the starting amino acid before cyclization.

The conversion of Thiazolidine-4-carboxylic acid to its corresponding ethyl ester is a standard esterification reaction, often accomplished via Fischer-Speier esterification. masterorganicchemistry.com This method involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The reaction is an equilibrium process; to drive the reaction toward the ester product, it is common practice to either use a large excess of the alcohol or remove the water that is formed as a byproduct. masterorganicchemistry.com A similar two-step approach involves the initial synthesis of Thiazolidine-4-carboxylic acid from L-cysteine and formaldehyde, followed by a separate esterification step to yield the final ester product. google.com

The formation of the thiazolidine ring is most commonly achieved through the condensation reaction of L-cysteine with a carbonyl compound, such as an aldehyde or ketone. nanobioletters.commcmaster.ca This reaction is a cornerstone in the synthesis of thiazolidine-4-carboxylic acid and its derivatives. nih.gov The mechanism is believed to proceed through the formation of an intermediate imine (Schiff base), followed by an intramolecular nucleophilic attack by the thiol group of the cysteine moiety, leading to ring closure. researchgate.net

The reaction conditions for this condensation can be varied. A frequently employed method involves stirring L-cysteine with the chosen aldehyde in a solvent system like an ethanol/water mixture at room temperature. nanobioletters.commdpi.com Other reported conditions include using ethanol alone or boiling acidified methanol. nih.govresearchgate.net These syntheses are generally efficient, with reported yields often ranging from 60% to as high as 99%. mdpi.comnih.govresearchgate.net The resulting products are typically a mixture of C-2 epimers (diastereomers), and the ratio of these isomers can be influenced by the solvent used. nanobioletters.com

N-acetylation is a common derivatization reaction for the thiazolidine ring, typically accomplished using acetic anhydride (B1165640). nanobioletters.comcymitquimica.com This transformation is not merely a simple addition reaction; the conditions under which it is performed can significantly influence the stereochemical outcome of the product. Research has shown that the stereoselectivity of the acetylation process is highly dependent on the reagents and conditions used. jst.go.jp

For instance, the N-acetylation of 2-p-tolyl-1,3-thiazolidine-4(R)-carboxylic acid using acetic anhydride in pyridine at room temperature can cause a selective inversion of the stereocenter at the C-2 position. jst.go.jp This stereochemical change is understood to occur through a ring-opening mechanism that proceeds via a Schiff-base intermediate. jst.go.jp This finding highlights that derivatization steps during synthesis can be strategically employed to control the stereochemistry of the final molecule.

Synthesis of Complex Thiazolidine-4-carboxylate Analogs and Derivatives

The versatility of the condensation reaction between L-cysteine and carbonyl compounds allows for the synthesis of a wide array of complex analogues, particularly those substituted at the C-2 position of the thiazolidine ring. mcmaster.canih.gov

The identity of the substituent at the 2-position of the thiazolidine ring is directly determined by the aldehyde or ketone used in the initial condensation reaction. mcmaster.ca

2-Aryl Derivatives : To synthesize 2-aryl analogues, L-cysteine is reacted with a corresponding aromatic or heteroaromatic aldehyde. A common laboratory procedure involves stirring the two reactants in ethanol at room temperature for a period of 2 to 5 hours. nih.gov This method has been shown to produce 2-aryl thiazolidine-4-carboxylic acids in yields ranging from 60% to 90%. nih.gov An alternative set of conditions involves carrying out the reaction in boiling methanol with an acid catalyst. researchgate.net

2-Alkyl Derivatives : For the preparation of 2-alkyl derivatives, aliphatic aldehydes are used instead. The reaction of L-cysteine with various aliphatic aldehydes can be performed in an aqueous or water-methanol solution at room temperature. researchgate.net This process typically requires longer reaction times, on the order of 10 to 15 hours, but results in high yields of 80% to 95%. researchgate.net

The following table summarizes the reaction conditions and outcomes for the synthesis of these derivatives.

| Derivative Type | Carbonyl Reactant | Solvent System | Temperature | Reaction Time | Yield | Reference |

| 2-Aryl | (Het)arylaldehyde | Ethanol | Room Temp. | 2-5 hours | 60-90% | nih.gov |

| 2-Aryl | Aromatic aldehyde | Acidified Methanol | Reflux | Not specified | Not specified | researchgate.net |

| 2-Alkyl | Aliphatic aldehyde | Water or Water/Methanol | Room Temp. | 10-15 hours | 80-95% | researchgate.net |

Synthesis of Thiazolidine-4-carboxylic Acid Hydrazones

The synthesis of thiazolidine-4-carboxylic acid hydrazones is a significant chemical transformation, often serving as a precursor step for the construction of more complex heterocyclic systems, such as 4-thiazolidinones. The general methodology involves a two-step process. Initially, a carbohydrazide (B1668358), such as 6-methylpyridine-3-carbohydrazide (B173302), is condensed with a variety of aromatic aldehydes. hakon-art.com This reaction is typically carried out under reflux in a dry solvent like toluene (B28343), often using a Dean-Stark apparatus to remove the water formed during the reaction, thereby driving the equilibrium towards the formation of the N-acylhydrazone. hakon-art.com

The resulting hydrazones are then subjected to a cyclocondensation reaction with a mercapto-carboxylic acid, most commonly thioglycolic acid. hakon-art.comnih.gov This step forms the core thiazolidinone ring structure. The reaction is generally performed by refluxing the hydrazone and thioglycolic acid in a suitable solvent, such as dry toluene or 1,4-dioxane, for several hours. hakon-art.comnih.gov In some procedures, a catalyst like anhydrous zinc chloride (ZnCl2) is added to facilitate the cyclization. nih.gov The final products, 2-(substituted phenyl)-3-(carboxamido)-thiazolidine-4-ones, are typically isolated after removing the excess solvent and purifying the residue, often by recrystallization from a solvent like ethanol. hakon-art.comnih.gov The structures of these synthesized compounds are confirmed using analytical techniques such as IR, ¹H NMR, and elemental analysis. hakon-art.com

| Step | Reactants | Key Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 1. Hydrazone Formation | Carbohydrazide, Aromatic Aldehyde | Dry Toluene, Reflux, Dean-Stark | N-acylhydrazone | hakon-art.com |

| 2. Cyclocondensation | N-acylhydrazone, Thioglycolic Acid | Dry Toluene or 1,4-Dioxane, Reflux, Anhydrous ZnCl₂ (optional) | Thiazolidin-4-one derivative | hakon-art.comnih.gov |

Multi-Component Reactions for Thiazolidinone Scaffold Construction

Multi-component reactions (MCRs) represent a highly efficient and atom-economical strategy for the synthesis of complex molecular scaffolds like thiazolidinones from simple starting materials in a single step. mdpi.comtandfonline.com The classical approach to the 1,3-thiazolidin-4-one ring involves a three-component reaction between an amine, a carbonyl compound, and a mercapto-acid. ekb.eg This methodology has been advanced through the use of microwave irradiation, which often leads to significantly reduced reaction times, higher yields, and cleaner reactions. mdpi.comresearchgate.net

Microwave-assisted MCRs have been successfully employed to generate novel 4-thiazolidinones by reacting heteroaromatic amines with a carbonyl substrate (often derived from carbohydrates like D-mannitol or D-fructose) and mercaptoacetic acid. mdpi.comresearchgate.net These reactions can be performed in "green" solvents like absolute ethanol or even under solvent-free conditions, enhancing their environmental sustainability. mdpi.comresearchgate.net The use of microwave irradiation not only accelerates the reaction but can also influence the chemo- and diastereoselectivity of the products formed. researchgate.net This one-pot synthesis is highly attractive due to its operational simplicity, energy efficiency, and the ease of product purification, often requiring just precipitation and centrifugation. mdpi.com This strategy provides a promising pathway for accessing diverse and potentially bioactive stereoisomeric macromolecules. mdpi.com

Design and Synthesis of Sulfonamide-Bearing Thiazolidine-4-carboxylate Derivatives

The incorporation of a sulfonamide moiety into the thiazolidine-4-carboxylate scaffold is a key strategy in medicinal chemistry to develop new therapeutic agents. Research has demonstrated the synthesis of 2-(benzylidenehydrazono)thiazolidin-4-ones featuring a sulfonamide group attached to the nitrogen at the third position of the thiazolidine ring. nih.gov This design combines the structural features of both the thiazolidinone core and the pharmacologically significant sulfonamide group.

The synthetic approach typically involves building the thiazolidinone ring system from precursors that already contain the sulfonamide functionality. For instance, a sulfonamide-containing amine can be used as one of the primary components in a multi-component reaction to construct the heterocyclic ring. This ensures the strategic placement of the sulfonamide group on the final molecule. The resulting hybrid molecules have been evaluated for various biological activities, including their potential as antibiofilm agents. nih.gov The synthesis of such derivatives highlights a modular approach to drug design, where known bioactive fragments are combined to create novel chemical entities with potentially enhanced or new biological profiles. nih.gov

Stereoselective Synthesis and Chiral Control in Thiazolidine-4-carboxylate Chemistry

Diastereoselective Synthesis Approaches

The synthesis of thiazolidine-4-carboxylate derivatives frequently involves the creation of at least two chiral centers, C2 and C4, leading to the possibility of diastereomers. A common and effective strategy for diastereoselective synthesis is the use of chiral starting materials, such as L-cysteine. rsc.orgbohrium.comnanobioletters.com When L-cysteine is reacted with various aldehydes or ketones, the inherent chirality of the amino acid at what becomes the C4 position of the thiazolidine ring influences the stereochemical outcome of the newly formed stereocenter at the C2 position. rsc.orgnih.gov

This condensation reaction results in the formation of a new, often uncontrolled, chiral center at C2, yielding a mixture of (2RS, 4R) diastereomers. nih.gov The ratio of these diastereomers (often described as cis and trans) can be significantly dependent on the reaction solvent. nanobioletters.com For example, using dimethyl sulfoxide (DMSO) as a solvent may favor the formation of the trans isomer, while reactions in chloroform (CDCl₃) can predominantly yield the cis isomer. nanobioletters.com Furthermore, microwave-assisted multi-component reactions have also shown notable diastereoselectivity, which can be modulated by the choice of catalysts, such as specific zeolites. researchgate.net These approaches allow for a degree of control over the stereochemical configuration of the final products, which is crucial for their application in medicinal chemistry.

Resolution of Diastereomeric Mixtures for Enantiopure Compounds

Following the synthesis of thiazolidine-4-carboxylate derivatives, which often results in diastereomeric mixtures, the separation and purification of these isomers are critical to obtaining enantiopure compounds. nanobioletters.comnih.gov While the separation of these diastereomers can be challenging, specific purification techniques have been developed. researchgate.net

One effective and environmentally friendly method reported for the isolation of a single diastereoisomer is purification by precipitation-centrifugation. researchgate.net This technique has been successfully applied in the context of microwave-assisted, solvent-free multi-component reactions for synthesizing 4-thiazolidinones. researchgate.net By carefully controlling the precipitation conditions, one diastereomer can be selectively solidified and then isolated via centrifugation, leaving the other isomer in the solution. This method avoids the need for traditional and often complex chromatographic separation techniques, making it a highly attractive and scalable approach for obtaining stereochemically pure compounds.

Retention and Creation of Chiral Centers during Thiazolidine Ring Formation

The formation of the thiazolidine ring from chiral precursors like L-cysteine is a classic example of both the retention and creation of stereogenic centers. rsc.org The chiral center at the C4 position of the thiazolidine-4-carboxylate ring is directly derived from the α-carbon of L-cysteine. This center's (R) configuration is typically retained throughout the synthesis process. rsc.org

Simultaneously, the reaction of the thiol and amine groups of cysteine with a carbonyl compound (an aldehyde or ketone) creates a new stereogenic center at the C2 position of the ring. researchgate.netrsc.org The formation of this new center can lead to epimerization, where different configurations (R or S) at C2 can arise. rsc.org The mechanism of ring formation and potential ring-opening/closing equilibria under acidic or basic conditions can influence the stereochemical outcome at this position. rsc.orgresearchgate.net Under acidic conditions, the ring can undergo tautomerization involving iminium ion intermediates, which can lead to changes in the configuration at C2 while the C4 configuration remains intact. rsc.org Thus, the synthesis allows for the preservation of chirality from the starting material while introducing a new, controllable stereocenter within the heterocyclic scaffold.

| Chiral Center | Origin | Stereochemical Process | Key Factors | Reference |

|---|---|---|---|---|

| C4 | α-carbon of L-cysteine | Retention of configuration | Use of chiral starting material | rsc.org |

| C2 | Carbonyl carbon of aldehyde/ketone | Creation of new stereocenter | Reaction conditions, solvent, potential for epimerization | researchgate.netrsc.orgnanobioletters.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 1,3-thiazolidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-2-9-6(8)5-3-10-4-7-5/h5,7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRBNETYZYOXTLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CSCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40966297 | |

| Record name | Ethyl 1,3-thiazolidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51977-21-0, 60664-15-5 | |

| Record name | 4-Thiazolidinecarboxylic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51977-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl thiazolidine-4-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051977210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (R)-thiazolidine-4-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060664155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 1,3-thiazolidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl thiazolidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activities and Pharmacological Potential of Ethyl Thiazolidine 4 Carboxylate Derivatives

Broad-Spectrum Pharmacological Relevance of the Thiazolidine (B150603) Scaffold

The thiazolidine ring is a privileged structural motif found in a variety of biologically active compounds. nih.govtandfonline.com Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and antidiabetic properties. nih.govtandfonline.comnih.gov The versatility of the thiazolidine scaffold allows for structural modifications at various positions, enabling the development of targeted therapeutic agents. tandfonline.com This inherent adaptability has made it a focal point for drug discovery and development, with numerous studies exploring its potential in treating a range of diseases. nih.govtandfonline.com

Anticancer and Antiproliferative Activities of Thiazolidine-4-carboxylate Derivatives

Derivatives of thiazolidine-4-carboxylic acid have demonstrated significant potential as anticancer agents, with a growing body of research highlighting their efficacy against various cancer cell lines. nih.gov

Research has shown that derivatives of 2-arylthiazolidine-4-carboxylic acid amides exhibit potent antiproliferative activity against a range of cancer cells. nih.gov Specifically, certain compounds have shown notable selectivity and growth-inhibition activity against melanoma and prostate cancer cell lines. nih.gov

In the realm of melanoma, compound 3id has demonstrated the best selectivity and growth-inhibition activity against three melanoma cell lines: B16-F1 , A375 , and WM-164 . nih.gov For prostate cancer, compounds 15b and 3ac have shown good selectivity and potency against four different cell lines: DU 145 , PC-3 , LNCaP , and PPC-1 . nih.gov

While much of the research has focused on the broader class of thiazolidin-4-ones, some studies have indicated the potential of related structures against other cancer cell lines. For instance, a thiazolidine-4-one derivative with a 5-nitrofuran-2-yl substituent showed promising activity against MDA-MB-231 , HepG2 , and HT-29 cell lines. nih.gov Another study on 2,3-diaryl-4-thiazolidinone derivatives reported antiproliferative activity against A549 and MDA-MB-231 cell lines. researchgate.net Furthermore, certain isatin-based thiazolidin-4-one derivatives have been found to be active against HepG2 , MCF-7 , and HT-29 cell lines. nih.gov It is important to note that while these findings are promising for the broader thiazolidinone class, further research is needed to specifically confirm the efficacy of ethyl thiazolidine-4-carboxylate derivatives against these particular cell lines.

| Cancer Type | Cell Line | Reported Activity of Thiazolidine-4-carboxylate Derivatives |

|---|---|---|

| Melanoma | B16-F1 | Active |

| A375 | Active | |

| WM-164 | Active | |

| Prostate Cancer | DU 145 | Active |

| PC-3 | Active | |

| LNCaP | Active | |

| PPC-1 | Active | |

| Breast Cancer | MCF-7 | Activity reported for related thiazolidinones |

| MDA-MB-231 | Activity reported for related thiazolidinones | |

| Liver Cancer | HepG-2 | Activity reported for related thiazolidinones |

| Colon Cancer | HT-29 | Activity reported for related thiazolidinones |

| Lung Cancer | A549 | Activity reported for related thiazolidinones |

A key mechanism through which thiazolidine-4-carboxylate derivatives exert their anticancer effects is by inducing apoptosis, or programmed cell death, and modulating the cell cycle. nih.govnih.gov Studies on (2RS,4R)-2-phenyl-3-propynoyl-thiazolidine-4-carboxylic acid ethyl ester (ALC 67) and its analogues have highlighted their ability to induce apoptosis. nih.gov

Cell cycle analysis of cells treated with 2-arylthiazolidine-4-carboxylic acid amide derivatives, such as 1b and 3ad , revealed an increase in the percentage of cancer cells in the sub-G1 phase, which is indicative of apoptosis. nih.gov Furthermore, 3-propionylthiazolidine-4-carboxylic acid ethyl esters have been shown to induce caspase-9 dependent apoptosis in HUH7 hepatocellular carcinoma cells. nih.gov This demonstrates that these compounds can trigger the intrinsic pathway of apoptosis.

While specific studies on this compound derivatives are still emerging, research on the broader class of 4-thiazolidinone (B1220212) derivatives has shown that they can induce apoptosis and cause cell cycle arrest in various cancer cell lines, including MCF-7 and A549. researchgate.netnih.govresearchgate.net

The ability of cancer cells to form colonies is a crucial aspect of tumor progression. Thiazolidine-4-carboxylate derivatives have been shown to effectively inhibit this process. Specifically, compounds 1b and 3ad have been found to strongly inhibit melanoma colony formation, further underscoring their potential as anticancer agents. nih.gov This inhibition of colony formation suggests that these derivatives can interfere with the clonogenic survival of cancer cells.

Anti-Inflammatory and Analgesic Properties

The thiazolidin-4-one scaffold is well-documented for its anti-inflammatory and analgesic properties. tandfonline.comresearchgate.net While specific studies focusing exclusively on this compound derivatives are limited, research on closely related compounds provides strong indications of their potential in this area.

Studies on various thiazolidin-4-one derivatives have demonstrated their ability to reduce inflammation in animal models, such as the carrageenan-induced rat paw edema model. researchgate.net The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. thaiscience.info

In terms of analgesic activity, several synthetic thiazolidine-4-ones have been evaluated and have shown significant pain-relieving effects in various animal models, including the tail flick test, tail immersion test, and acetic acid-induced writhing test. nih.govresearchgate.net The analgesic properties appear to be influenced by the nature of substituents on the thiazolidine ring. nih.gov

Antimicrobial and Antitubercular Activities

Thiazolidine derivatives have a long history of investigation for their antimicrobial properties, with the thiazolidine ring being a core component of penicillin antibiotics. nih.gov Research into synthetic thiazolidine-4-carboxylate derivatives has revealed a broad spectrum of activity against various microbial pathogens. nih.govresearchgate.net

Derivatives of thiazolidine-2,4-dione have been synthesized and evaluated for their activity against Gram-positive and Gram-negative bacteria, as well as fungal isolates like Candida albicans. nih.gov Some of these compounds have demonstrated weak to moderate antibacterial activity against Gram-negative bacteria and notable antifungal activity. nih.gov

Antiviral Applications, Including Neuraminidase Inhibition and Anti-HIV Effects

Thiazolidine derivatives have been recognized for their potential as antiviral agents. nih.gov Research has demonstrated the antiviral properties of 2-aryl substituted thiazolidine-4-carboxylic acids against significant poultry viruses, namely Avian influenza virus (AIV) H9N2 and infectious bronchitis virus (IBV). nih.gov In these studies, certain derivatives showed potent inhibitory activity, with some compounds exhibiting IC50 values as low as 3.47 µM against AIV and 4.10 µM against IBV. nih.gov Notably, the 2-aryl substituted versions of thiazolidine-4-carboxylic acids were found to be more effective antiviral agents than their N-acylated counterparts. nih.gov

Beyond their activity against poultry viruses, the broader class of thiazolidine derivatives has been reported to possess anti-HIV properties. jocpr.com For instance, novel non-catalytic site integrase inhibitors (NCINIs) with different scaffolds have shown potent anti-HIV activity. nih.gov Furthermore, certain 4'-substituted 4'-thiothymidines, which are structurally related to the thiazolidine core, have demonstrated potent inhibition of HIV-1 and HIV-2, including strains resistant to other drugs. researchgate.net

The following table summarizes the antiviral activity of selected 2-aryl substituted thiazolidine-4-carboxylic acid derivatives against AIV H9N2 and IBV. nih.gov

| Compound | Virus | IC50 (µM) |

| 1d | AIV H9N2 | 3.47 |

| 1c | IBV | 4.10 |

| Amantadine (Control) | AIV H9N2 | - |

| Ribavirin (Control) | IBV | - |

Antioxidant Effects and Protection Against Oxidative Stress

Derivatives of thiazolidine-4-carboxylic acid have demonstrated significant antioxidant properties and the ability to protect against oxidative stress. irispublishers.com Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is implicated in a variety of diseases and cellular damage. nih.gov Thiazolidine derivatives exert their antioxidant effects through multiple mechanisms, including the scavenging of free radicals and the enhancement of endogenous antioxidant systems. irispublishers.comnih.gov

Studies have shown that these compounds can effectively reduce oxidative stress, which is a key factor in conditions like neurodegeneration. irispublishers.comscite.aijelsciences.com For example, treatment with thiazolidine-4-carboxylic acid derivatives has been found to mitigate oxidative stress in models of ethanol-induced neurotoxicity. nih.gov This protective effect is partly attributed to their ability to reverse the depletion of antioxidant enzymes. nih.gov

Furthermore, specific organoselenium derivatives of thiazolidine, such as (R)-Se-aryl thiazolidine-4-carboselenoate, have been investigated for their antioxidant potential. nih.gov These compounds have shown efficacy in various in vitro antioxidant assays, including DPPH and ABTS radical scavenging, as well as ferric ion reducing power. nih.gov The antioxidant activity of these derivatives is influenced by the nature of the substituents on the thiazolidine ring and the arylselenium moiety. nih.gov Some derivatives have also been shown to decrease lipid peroxidation in brain tissues. nih.gov

Research has also highlighted the ability of certain thiazolidine derivatives to enhance the activity of catalase, a crucial antioxidant enzyme. nih.gov By boosting catalase activity, these compounds can help to attenuate cellular oxidative stress and inhibit apoptotic cell death induced by it. nih.gov The thiazolidin-2,4-dione (TZD) scaffold, in particular, is known for its antioxidant action through the scavenging of ROS. nih.gov

The table below details the antioxidant activities of selected (R)-Se-aryl thiazolidine-4-carboselenoate derivatives from a study. nih.gov

| Derivative | DPPH Scavenging | ABTS(+) Scavenging | Ferric Reducing Ability | Nitric Oxide Scavenging |

| Se-PTC a | High | High | Effective at 5µM | Ineffective |

| Se-PTC b | - | - | - | Less effective than c |

| Se-PTC c | - | - | - | Better than b |

| Se-PTC d | Diminished | - | Diminished | Ineffective |

Neuroprotective Potential and Memory Impairment Amelioration

Thiazolidine-4-carboxylic acid derivatives have emerged as promising neuroprotective agents with the ability to ameliorate memory impairment. irispublishers.comscite.aijelsciences.com Neuroinflammation and oxidative stress are major contributors to neuronal damage and cognitive decline. irispublishers.comnih.gov These derivatives have been shown to combat these pathological processes, particularly in the context of ethanol-induced neurodegeneration. nih.govirispublishers.comscite.aijelsciences.com

Treatment with these compounds has been demonstrated to reduce neuroinflammation and oxidative stress, leading to an improvement in memory function in animal models. nih.gov The underlying mechanism of this neuroprotection involves the modulation of inflammatory pathways. Specifically, these derivatives can attenuate the activation of pro-inflammatory cytokines and transcription factors such as TNF-α, NF-κB, NLRP3, and COX-2. irispublishers.comnih.govirispublishers.com By downregulating these inflammatory cascades, thiazolidine-4-carboxylic acid derivatives help to protect neurons from damage. irispublishers.comirispublishers.com

In studies involving ethanol-induced memory impairment in rats, the administration of newly synthesized thiazolidine-4-carboxylic acid derivatives led to a significant attenuation of neuroinflammatory markers and oxidative stress, which correlated with improved performance in behavioral tests assessing memory. nih.gov Molecular docking studies have further supported these findings, showing that these compounds can bind to key inflammatory targets like NF-κB, TLR4, NLRP3, and COX-2. nih.gov

Angiotensin Converting Enzyme (ACE) Inhibitory Activity

Certain derivatives of this compound have been investigated for their potential to inhibit the angiotensin-converting enzyme (ACE), a key target in the management of hypertension and other cardiovascular diseases. jocpr.comjocpr.com ACE plays a crucial role in the renin-angiotensin system by converting angiotensin I to the potent vasoconstrictor angiotensin II. jocpr.com

A series of 3-(2-cinnamamidoethylsulfonyl)thiazolidine-4-carboxylate derivatives were designed and synthesized to evaluate their ACE inhibitory activity. jocpr.comjocpr.com All the synthesized compounds in this series demonstrated inhibitory activity against ACE, with IC50 values in the range of 3-9 mM. jocpr.com This indicates a moderate but present potential for these compounds to act as ACE inhibitors. Further structural optimization of the thiazolidine ring and its substituents could lead to more potent inhibitors. jocpr.com

The table below presents the ACE inhibitory activity of a selected compound from the synthesized series. jocpr.com

| Compound | ACE Inhibitory Activity (IC50) |

| 10g | Most potent in the series |

Anti-diabetic Activity and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

Thiazolidine derivatives, particularly the thiazolidinedione (TZD) class, are well-established as potent agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ). nih.govnih.gov PPARγ is a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism, making it a key target for the treatment of type 2 diabetes. nih.govnih.gov

The anti-diabetic effect of these compounds is primarily mediated through their activation of PPARγ. nih.gov Upon binding to PPARγ, these ligands induce a conformational change in the receptor, leading to the transcription of genes involved in insulin (B600854) signaling and glucose uptake. nih.gov This improves insulin sensitivity and helps to lower blood glucose levels. nih.gov Thiazolidinediones, as PPARγ ligands, are instrumental in the design of new drugs for type 2 diabetes. nih.gov

In addition to their hypoglycemic effects, PPARγ activation by thiazolidine derivatives also confers other benefits, such as anti-inflammatory, antioxidant, and anti-atherosclerotic properties. nih.gov The design and synthesis of novel thiazolidine derivatives continue to be an active area of research, with molecular docking studies being used to predict their binding affinity to the PPARγ active site and guide the development of more potent anti-diabetic agents. nih.gov It has been suggested that substituting nonpolar, electron-withdrawing groups at specific positions on the thiazolidine-containing scaffold can enhance their inhibitory action on PPARγ. nih.gov

Antiparasitic Activity

While direct studies on the antiparasitic activity of this compound are limited in the provided context, research on structurally related heterocyclic compounds, such as 1,3,4-thiadiazoles, has shown promising results against parasites like Toxoplasma gondii. nih.gov These findings suggest that the broader class of sulfur-containing heterocyclic compounds, which includes thiazolidines, may hold potential as antiparasitic agents.

In one study, tris-1,3,4-thiadiazole derivatives were synthesized and evaluated for their in vivo activity against Toxoplasma gondii in infected mice. nih.gov One of the tested compounds demonstrated significant antiparasitic activity, leading to a considerable reduction in the parasite load in the brain, liver, and spleen tissues of the infected animals. nih.gov The reduction in parasite count in the brain was as high as 82.6%. nih.gov These results highlight the potential of thiadiazole-based compounds as leads for the development of new anti-Toxoplasma agents. nih.gov

Agricultural Applications as Safeners

In the agricultural sector, derivatives of thiazolidine-4-carboxylate have been developed as herbicide safeners. nih.govresearchgate.net Herbicide safeners are chemical agents that protect crop plants from herbicide-induced injury without compromising the herbicide's effectiveness against weeds. mdpi.comresearchgate.net This enhances the selectivity of herbicides and allows for their wider application. researchgate.net

A series of novel methyl (R)-N-benzoyl/dichloroacetyl-thiazolidine-4-carboxylates have been synthesized and shown to effectively protect maize from the phytotoxic effects of the herbicide chlorimuron-ethyl. nih.govresearchgate.net Chlorimuron-ethyl is an acetolactate synthase (ALS) inhibiting herbicide. nih.gov ALS is a vital enzyme in the biosynthesis of branched-chain amino acids in plants. nih.govmdpi.com

The safening mechanism of these thiazolidine derivatives involves their interaction with the herbicide's target enzyme. nih.govresearchgate.net Molecular docking studies have indicated that these safener compounds can compete with the herbicide for binding to the active site of the ALS enzyme. nih.govresearchgate.net By doing so, they prevent the herbicide from inhibiting the enzyme, thereby protecting the crop. nih.govresearchgate.net Assays have confirmed that these thiazolidine compounds can increase the activity of maize ALS that has been inhibited by chlorimuron-ethyl. nih.govresearchgate.net

The table below shows the results of a study on the safener activity of a selected methyl (R)-N-benzoyl/dichloroacetyl-thiazolidine-4-carboxylate derivative. nih.govresearchgate.net

| Compound | Target Crop | Herbicide | Mechanism of Action |

| 4e | Maize | Chlorimuron-ethyl | Competes with the herbicide for the ALS enzyme active site |

Mechanistic Studies of Ethyl Thiazolidine 4 Carboxylate Biological Actions

Elucidation of Molecular Targets and Pathways

The biological activities of ethyl thiazolidine-4-carboxylate and its derivatives are rooted in their interactions with specific molecular targets and the subsequent modulation of cellular pathways. These interactions are fundamental to their observed therapeutic effects, including anticancer, anti-inflammatory, and antidiabetic properties.

Enzyme Inhibition Mechanisms

Thiazolidine-based compounds, including this compound derivatives, have been identified as inhibitors of several key enzymes involved in various pathological processes.

Protein/Tyrosine Kinases: Protein kinases are crucial regulators of cellular processes, and their abnormal activity is often linked to diseases like cancer. rsc.orgnih.gov Thiazole-containing structures, the core of thiazolidinones, show significant potential for interacting with different protein kinases. rsc.org Derivatives of thiazolidine-2,4-dione have been investigated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are tyrosine kinases implicated in tumor growth and angiogenesis. nih.gov Molecular docking studies have shown that these compounds can effectively bind to the active sites of these kinases. nih.gov For instance, certain thiazolidin-4-one derivatives have demonstrated good interaction with the c-KIT tyrosine kinase, a target in cancer therapy. samipubco.com

Carbonic Anhydrases: Carbonic anhydrases (CAs) are metalloenzymes that play a role in pH regulation and are implicated in diseases such as glaucoma and cancer. nih.govnih.gov Derivatives of this compound have been synthesized and evaluated as inhibitors of carbonic anhydrase II (CA-II). nih.gov These compounds often feature a central oxothiazolidine ring, a benzamide (B126) group, and an acetate (B1210297) moiety, which are considered essential pharmacophores for anti-carbonic anhydrase activity. nih.gov Some 2,4-thiazolidinedione-tethered coumarins have shown selective inhibitory action against the cancer-associated hCAs IX and XII. nih.gov

MurB: The bacterial enzyme MurB is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall, making it an attractive target for novel antibiotics. 4-Thiazolidinones have been synthesized and shown to inhibit MurB in vitro. nih.gov These compounds are thought to act as mimics of diphosphate, a substrate for the enzyme. nih.gov The inhibitory activity of these compounds can be influenced by substitutions on the thiazolidinone ring. nih.gov

Acetolactate Synthase (ALS): Also known as acetohydroxyacid synthase (AHAS), ALS is a key enzyme in the biosynthesis of branched-chain amino acids in plants and microorganisms. ucanr.edu Herbicides that inhibit ALS are widely used in agriculture. While direct inhibition by this compound is not extensively documented in the provided results, the thiazolidine (B150603) core is a versatile scaffold for designing enzyme inhibitors, and proline analogues like thiazolidine-4-carboxylic acid have been shown to inhibit yeast alcohol dehydrogenase. nih.gov

Receptor Agonism and Antagonism

PPARγ: Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a significant role in lipid metabolism, insulin (B600854) sensitivity, and inflammation. nih.govnih.gov Thiazolidin-4-one derivatives have been designed and synthesized as PPARγ agonists. nih.gov Studies have shown that some of these compounds can activate PPARγ, leading to improved insulin secretion and anti-diabetic effects. nih.gov The anticancer properties of certain 4-thiazolidinone (B1220212) derivatives have also been linked to their interaction with PPARγ, suggesting they act as agonists. nih.gov

Modulation of Inflammatory Mediators

Derivatives of thiazolidine-4-carboxylic acid have demonstrated the ability to modulate key inflammatory mediators, contributing to their neuroprotective and anti-inflammatory effects. nih.gov

TNF-α, NF-κB, NLRP3, and COX-2: In studies investigating ethanol-induced neuroinflammation, new thiazolidine-4-carboxylic acid derivatives were found to attenuate elevated levels of tumor necrosis factor-alpha (TNF-α), nuclear factor-κB (NF-κB), pyrin domain-containing protein 3 (NLRP3), and cyclooxygenase-2 (COX-2). nih.gov Molecular docking studies have confirmed that these synthetic compounds exhibit good binding affinity with these inflammatory targets. nih.gov The activation of the NF-κB pathway is a crucial step in the inflammatory cascade, leading to the upregulation of NLRP3 and pro-inflammatory cytokines. nih.gov Thiazolidine derivatives appear to interfere with this process, thereby reducing the inflammatory response. nih.govmdpi.com

Interactions with Cellular Components Leading to Apoptosis

Apoptosis, or programmed cell death, is a vital process for tissue homeostasis, and its dysregulation is a hallmark of cancer. nih.gov Several derivatives of thiazolidine have been shown to induce apoptosis in cancer cells.

The mechanism often involves the intrinsic pathway of apoptosis, which is regulated by the Bcl-2 family of proteins and centers on the mitochondria. nih.gov Treatment of cancer cells with certain (2RS,4R)-2-arylthiazolidine-4-carboxylic acid amides has been shown to increase the percentage of cells in the sub-G1 phase, a characteristic of apoptosis. nih.gov This process is often initiated by cellular stress, which leads to the activation of pro-apoptotic proteins like Bax and Bak. These proteins increase the permeability of the mitochondrial membrane, leading to the release of cytochrome c and other apoptogenic factors into the cytoplasm. nih.gov This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to cell death. nih.gov

In Vitro Cellular and Biochemical Assays

The biological effects of this compound and its derivatives are quantified through a variety of in vitro cellular and biochemical assays. These assays provide crucial data on the potency and mechanism of action of these compounds.

Cytotoxicity and Cell Proliferation Assays (IC50 determinations)

Cytotoxicity and cell proliferation assays are fundamental in assessing the anticancer potential of new compounds. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound that inhibits a biological process (like cell proliferation) by 50%.

Derivatives of thiazolidin-4-one have been extensively evaluated for their cytotoxic activity against various cancer cell lines. For example, certain 4-thiazolidinone derivatives have shown potent in vitro cytotoxic activity against human breast cancer (MCF-7), colon tumor (HT-29), and lung tumor (A549) cell lines. nih.gov Similarly, 2,4-thiazolidinedione (B21345) derivatives have demonstrated promising cytotoxic activities against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines. nih.gov

The antiproliferative activity of (2RS,4R)-2-arylthiazolidine-4-carboxylic acid amides has been evaluated using the sulforhodamine B (SRB) assay in melanoma and prostate cancer cell lines. nih.gov These studies have identified compounds with significant growth-inhibitory activity and selectivity against cancer cells. nih.gov

Below is a table summarizing the IC50 values of various thiazolidine derivatives against different cancer cell lines as reported in the literature.

| Compound Type | Cell Line | IC50 (µM) | Reference |

| Thiazolidin-4-one derivative | MCF-7 | 0.37 | nih.gov |

| Thiazolidin-4-one derivative | HepG2 | 0.24 | nih.gov |

| Thiazolidin-4-one derivative | HT-29 | 5.42 | mdpi.com |

| 2,4-Thiazolidinedione derivative | HepG2 | 0.60 - 4.70 | nih.gov |

| 2,4-Thiazolidinedione derivative | MCF-7 | 0.65 - 2.29 | nih.gov |

| (2RS,4R)-2-arylthiazolidine-4-carboxylic acid amide | A375 (Melanoma) | Varies | nih.gov |

| Thiazolidine-2,4-dione derivative | HCT-116 | 6.01 | nih.gov |

| Thiazolidine-2,4-dione derivative | A549 | 5.35 | nih.gov |

Enzyme Activity Assays

Thiazolidine compounds have been investigated for their effects on various enzymes. For instance, L-thiazolidine-4-carboxylate, a related compound, has been shown to be a substrate and an inducer of L-proline dehydrogenase in Escherichia coli. researchgate.net This interaction suggests that these compounds can participate in and influence metabolic pathways. researchgate.net While specific studies on this compound's direct activity on acetolactate synthase (ALS) or angiotensin-converting enzyme (ACE) are not detailed in the provided results, the broader class of thiazolidines is known to interact with a range of enzymes, indicating a potential area for future research.

Oxidative Stress Markers and Antioxidant Capacity Assays

A significant body of research highlights the antioxidant potential of thiazolidine derivatives. These compounds are often evaluated for their ability to mitigate oxidative stress, a condition implicated in numerous diseases.

Thiobarbituric Acid Reactive Substances (TBARS): The TBARS assay is a common method to measure lipid peroxidation, a marker of oxidative damage. wikipedia.org While direct TBARS assay results for this compound were not found, the known antioxidant properties of the thiazolidine scaffold suggest it could reduce TBARS levels by preventing lipid peroxidation.

DPPH and ABTS Assays: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are widely used to assess the radical scavenging ability of compounds. nih.govresearchgate.netnih.gov Studies on various thiazolidine derivatives have demonstrated their capacity to scavenge these radicals. For example, new ethyl esters of 2-(R-phenyl)-4-oxo-thiazolidin-3-yl propionic acid have been synthesized and shown to possess antioxidant activity in the DPPH assay. researchgate.netnih.gov Specifically, the derivative 2-[(4-NO2)-phenyl]-4-oxo-thiazolidin-3-yl propionic acid ethyl ester exhibited significant DPPH radical scavenging activity. researchgate.netnih.gov Similarly, other thiazolidine derivatives have shown promising results in ABTS assays, indicating their potential as effective antioxidants. nih.govmdpi.com

The antioxidant activity of these compounds is often attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. The nature of substituents on the thiazolidine ring can significantly influence this activity. researchgate.netnih.gov

Apoptosis and Cell Cycle Analysis

This compound and its analogues have been shown to influence programmed cell death, or apoptosis, and regulate the cell cycle in cancer cells.

Research has demonstrated that certain 3-propionyl-thiazolidine-4-carboxylic acid ethyl esters can induce apoptosis. rsc.orgresearchgate.net For instance, the compound (2RS,4R)-2-phenyl-3-propynoyl-thiazolidine-4-carboxylic acid ethyl ester (ALC 67) has been shown to have cytotoxic effects on various cancer cell lines and induces apoptosis by activating caspase-9. rsc.orgresearchgate.net Cell cycle analysis of liver cells treated with this compound revealed a SubG1/G1 arrest, which is indicative of apoptosis. researchgate.net

Furthermore, studies on other thiazolidine derivatives have shown that they can increase the percentage of cancer cells in the sub-G1 phase, a hallmark of apoptosis. nih.gov However, it is noteworthy that not all thiazolidinone derivatives exhibit cytostatic effects or induce cell cycle arrest in the same manner. mdpi.com The specific chemical structure of the compound plays a crucial role in its biological activity. For example, some 4-thiazolidinone derivatives did not affect the cell cycle phases, while others have been reported to cause G0/G1 arrest. mdpi.com

In Vivo Pharmacological Investigations

The therapeutic potential of this compound derivatives has been explored in various animal models, demonstrating their efficacy in cancer, neuroprotection, and parasitic diseases.

Efficacy Studies in Animal Models (e.g., Xenograft models of cancer)

In the realm of oncology, thiazolidine derivatives have shown promise in preclinical cancer models. For instance, in vivo studies using nude mice with A375 melanoma tumor xenografts demonstrated that a derivative, (2RS,4R)-2-(4-acetamidophenyl)-thiazolidine-4-carboxylic acid hexadecylamide, could inhibit tumor growth in a dose-dependent manner. nih.gov This suggests that these compounds can effectively suppress tumor progression in a living organism. Other studies have also pointed to the potential of thiazolidine compounds in cancer therapy, with some derivatives showing potent antitumor activity and selectivity. nih.gov Casticin, a compound with a different structure, has also been shown to inhibit the in vivo growth of xenograft tumors of human oral cancer cells, providing a comparative context for in vivo anti-cancer studies. nih.gov

Evaluation of Neuroprotective Effects in Disease Models

Thiazolidine-4-carboxylic acid derivatives have been investigated for their neuroprotective properties, particularly in models of neurodegeneration and memory impairment. scite.aijelsciences.comirispublishers.comresearchgate.netirispublishers.com These compounds are believed to exert their beneficial effects by targeting neuroinflammation and oxidative stress, which are key pathological features of many neurological disorders. scite.aijelsciences.comirispublishers.comresearchgate.netirispublishers.comnih.gov

In models of ethanol-induced neurodegeneration, treatment with certain thiazolidine-4-carboxylic acid derivatives has been shown to attenuate memory impairment, reduce oxidative stress, and decrease neuroinflammation. jelsciences.comirispublishers.comresearchgate.netirispublishers.comnih.gov The proposed mechanism involves the modulation of inflammatory pathways, including the reduction of pro-inflammatory cytokines like TNF-α and the inhibition of the NF-κB pathway. irispublishers.comirispublishers.comnih.gov These findings suggest that this compound and its analogues could be valuable therapeutic agents for conditions characterized by neuronal damage.

Studies on Parasite Growth and Oxidative Stress Defense

The unique metabolic pathways of certain parasites make them potential targets for thiazolidine-based therapies. In the protozoan parasite Entamoeba histolytica, L-thiazolidine-4-carboxylic acid (T4C) is involved in L-cysteine metabolism, playing a role in growth, proliferation, and defense against oxidative stress. evitachem.comresearchgate.net T4C acts as a storage form of L-cysteine, which is crucial for the parasite's survival. researchgate.net

Furthermore, derivatives of 4-thiazolidinone have been evaluated for their ability to inhibit the growth of the parasite Toxoplasma gondii. nih.gov Several 2-hydrazono-4-thiazolidinone derivatives demonstrated significant growth inhibition of T. gondii tachyzoites in in vitro assays. nih.gov These findings highlight the potential of the thiazolidine scaffold in the development of novel anti-parasitic agents that may target parasite-specific metabolic or defense mechanisms.

Structure Activity Relationship Sar and Computational Chemistry of Ethyl Thiazolidine 4 Carboxylate

Systemic Structure-Activity Relationship (SAR) Analysis

The biological activity of ethyl thiazolidine-4-carboxylate derivatives is profoundly influenced by the nature and position of substituents on the thiazolidine (B150603) ring, the stereochemistry of its chiral centers, and its conformational features.

Impact of Substituents at Different Positions of the Thiazolidine Ring (C2, N3, C5) on Biological Activity

The thiazolidine ring offers multiple positions (C2, N3, and C5) for substitution, each playing a distinct role in modulating the compound's biological profile. nih.govnih.gov

C2 Position: The substituent at the C2 position is crucial in determining the biological activity. For instance, in a series of 2-phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives, the nature of the substituent on the phenyl ring at C2 significantly impacts their properties. frontiersin.org The introduction of various aromatic and aliphatic groups at this position has been shown to maintain the antiproliferative properties of certain thiazolidine compounds. rsc.org This suggests that the C2 position can be modified to fine-tune the physicochemical properties of the molecule or to introduce tags for cellular tracking without losing its core biological activity. rsc.org

N3 Position: The N3 position of the thiazolidine ring is also a key site for modification. Substitution at this position can stabilize the ring, preventing its opening under acidic or basic conditions. psu.edu N3-substituted thiazolidines generally exhibit increased solubility in organic solvents. psu.edu In the context of thiazolidin-4-ones, substitution at the N3 position can lower the melting point. psu.edu The introduction of a carboxylic acid residue at the N3 position in some thiazolidine derivatives has been shown to decrease hepatotoxicity. nih.gov

C5 Position: The C5 position of the thiazolidinone ring possesses nucleophilic activity, making it a site for reactions like the Knoevenagel condensation to introduce substituents. nih.gov The presence and nature of a substituent at the C5 position, particularly an exocyclic double bond (5-ene), have a crucial impact on the pharmacological effects of 5-ene-4-thiazolidinones. nih.gov

Table 1: Impact of Substituents on Biological Activity

| Position | Type of Substituent | Effect on Biological Activity | Reference |

| C2 | Phenyl group | Crucial for anticancer activity. nih.gov | nih.gov |

| Aromatic and aliphatic groups | Maintained antiproliferative properties. rsc.org | rsc.org | |

| N3 | Alkyl or aryl groups | Stabilizes the thiazolidine ring. psu.edu | psu.edu |

| Carboxylic acid residue | Decreases hepatotoxicity in some derivatives. nih.gov | nih.gov | |

| C5 | 5-ene group | Crucial for various pharmacological effects. nih.gov | nih.gov |

| Halogen atoms | Increases antitubercular activity. nih.gov | nih.gov |

Influence of Stereochemistry on Efficacy and Selectivity (e.g., R vs. S isomers)

The thiazolidine ring of this compound contains chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). The spatial arrangement of atoms in these isomers can significantly affect their interaction with biological targets, leading to differences in efficacy and selectivity.

The synthesis of thiazolidine-4-carboxylic acids often results in a mixture of diastereomers, such as (2R, 4R) and (2S, 4R), due to the creation of a new chiral center at C2. psu.edu The separation and characterization of these isomers are crucial for understanding their individual biological activities. While specific studies focusing solely on the R vs. S isomers of this compound are not extensively detailed in the provided results, the general principles of stereochemistry in drug action suggest that one isomer is likely to be more active or have a different biological profile than the other. For instance, in a study of 4-thiazolidinone (B1220212) derivatives as human dihydroorotate (B8406146) dehydrogenase (hDHODH) inhibitors, the binding mode analysis revealed specific interactions that would be dependent on the stereochemistry of the molecule. rsc.org

Correlation of Conformational Features with Biological Actions

The three-dimensional shape or conformation of this compound and its derivatives is a critical determinant of their biological activity. nih.gov The molecule's ability to adopt a specific conformation allows it to fit into the binding site of a biological target, such as an enzyme or receptor.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org

Development of Predictive Models for Biological Activity

QSAR models have been successfully developed for various thiazolidine derivatives to predict their biological activities, such as antihyperglycemic and antitubercular effects. nih.govnih.gov These models are typically generated using multiple linear regression (MLR) or artificial neural networks (ANN). researchgate.net

The process involves calculating a wide range of molecular descriptors that quantify various aspects of the molecules' structure and properties. nih.gov These descriptors are then correlated with the observed biological activity to develop a predictive equation. nih.gov For instance, a QSAR study on thiazolidine-4-one derivatives as antitubercular agents resulted in a stable and predictive model with a high correlation coefficient (R² of 0.9092). nih.gov Such models are invaluable tools in drug discovery for screening large chemical libraries and prioritizing compounds for synthesis and testing. researchgate.net

Application of Quantum Chemical Descriptors (e.g., HOMO, LUMO, Electrostatic Potentials)

Quantum chemical descriptors, derived from quantum mechanical calculations, play a significant role in developing robust QSAR models for thiazolidine derivatives. lew.ro These descriptors provide insights into the electronic properties of the molecules, which are often crucial for their biological activity.

HOMO and LUMO: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important quantum chemical descriptors. lew.ro The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). lew.ro These properties are critical for understanding how a molecule will interact with its biological target.

Electrostatic Potentials: Electrostatic potential maps illustrate the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) or electron-poor (positive potential). This information is vital for predicting how a molecule will interact with the electrostatic field of a receptor's binding site. psu.edu

Other Descriptors: Other quantum chemical descriptors, such as atomic net charges and polarizability, also contribute to the development of predictive QSAR models. researchgate.netlew.ro For example, in a QSAR study of thiazolidine-2,4-dione derivatives, atomic net charges on specific atoms (N3, C4, C5, and O7) were found to be important for their inhibitory activity. lew.ro Similarly, descriptors related to polarizability and surface area have been shown to correlate with the antitubercular activity of thiazolidine-4-one derivatives. nih.gov

Molecular Docking and Dynamics Simulations of this compound

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for understanding the interactions between a ligand, like this compound, and its biological targets at a molecular level. These techniques provide insights into the binding modes, affinities, and the dynamic behavior of the ligand-receptor complex, which is crucial for the development of new therapeutic agents. While specific docking studies solely focused on this compound are not extensively detailed in publicly available literature, a wealth of information exists for the broader class of thiazolidine-4-carboxylic acid derivatives. This data provides a strong basis for understanding the potential interactions of the ethyl ester variant.

Investigation of Ligand-Target Binding Interactions

Molecular docking studies on various thiazolidine derivatives reveal common interaction patterns that are likely applicable to this compound. These interactions are predominantly hydrogen bonds and hydrophobic interactions, which stabilize the ligand within the active site of the target protein.

For instance, in studies of thiazolidine derivatives as potential inhibitors of enzymes like neuraminidase, the thiazolidine ring and its substituents play a critical role in binding. The carboxylate group (or its ethyl ester form) can act as a hydrogen bond acceptor, interacting with key amino acid residues in the enzyme's active site. The sulfur and nitrogen atoms in the thiazolidine ring can also participate in various non-covalent interactions.

A study on thiazolidine-4-carboxylic acid analogues as neuraminidase inhibitors demonstrated that these compounds form significant hydrogen bonds and steric interactions within the active site of the enzyme. nih.gov The predicted interactions for lead compounds often involve multiple hydrogen bonds and hydrophobic contacts, highlighting the importance of the specific arrangement of functional groups on the thiazolidine scaffold.

The following table summarizes typical interactions observed in docking studies of thiazolidine derivatives with various protein targets, which can be extrapolated to understand the potential binding of this compound.

| Target Protein Class | Key Interacting Residues (Example) | Type of Interaction | Reference |

| Neuraminidase | Arginine, Tyrosine, Glutamic Acid | Hydrogen Bonds, Hydrophobic | nih.gov |

| β-Lactamase | Serine, Lysine, Threonine | Hydrogen Bonds, Hydrophobic | researchgate.net |

| Tyrosinase | Histidine, Asparagine | Metal Coordination, Hydrogen Bonds | medmedchem.com |

Prediction of Binding Affinity and Interaction Mechanisms

The prediction of binding affinity, often expressed as a docking score or binding free energy (in kcal/mol), is a key outcome of molecular docking simulations. A lower (more negative) binding energy generally indicates a more stable ligand-protein complex and potentially higher inhibitory activity. For various thiazolidinone derivatives, docking scores have been successfully correlated with their experimentally determined biological activities.

In a computational analysis of novel 4-thiazolidinone derivatives targeting a protein associated with triple-negative breast cancer (PDB ID: 3AD6), stable binding was observed with scores ranging from -8.6 to -8.8 kcal/mol. nih.gov These favorable binding energies were attributed to a combination of hydrogen bonds and hydrophobic interactions. Molecular dynamics simulations further confirmed the stability of these complexes, showing a balanced distribution of flexible and rigid regions that support sustained and effective binding. nih.gov

The mechanism of interaction often involves the thiazolidine core acting as a scaffold that positions key functional groups for optimal interaction with the target. The ester group in this compound can influence the electronic properties and steric profile of the molecule compared to its carboxylic acid counterpart, which in turn affects its binding affinity and interaction mechanism.

The table below presents representative binding affinity data from docking studies of various thiazolidine derivatives against different targets.

| Thiazolidine Derivative Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

| 4-Thiazolidinone derivatives | Breast Cancer-related protein (3AD6) | -8.6 to -8.8 | nih.gov |

| Thiourea and Thiazolidine-4-Carboxylic Acid Analogues | Neuraminidase (1a4g) | up to -28.1891 (docking score) | nih.gov |

| 2-Aryl thiazolidine-4-carboxylic acid derivatives | β-Lactamase (TEM-1) | Not specified in score, but correlated with activity | researchgate.net |

Molecular dynamics simulations provide a more dynamic picture of the interaction mechanism by simulating the movement of atoms over time. These simulations can reveal conformational changes in both the ligand and the protein upon binding and can be used to calculate binding free energies with greater accuracy using methods like MM-PBSA and MM-GBSA.

Rational Design of Novel Analogs Based on Docking Results

The insights gained from molecular docking and dynamics simulations are instrumental in the rational design of novel analogs with improved potency and selectivity. By understanding the key binding interactions, medicinal chemists can strategically modify the lead compound, such as this compound, to enhance its therapeutic properties.

One successful application of this approach is the development of prodrugs. For example, the aldehyde group of certain therapeutic agents has been protected by coupling with L-cysteine ethyl ester to form a thiazolidine ring. researchgate.net This strategy, which incorporates the this compound motif, was designed to improve the metabolic stability and oral bioavailability of the parent drug. researchgate.net The thiazolidine prodrug is designed to be hydrolyzed in vivo, releasing the active compound.

Furthermore, a study on a family of antiproliferative thiazolidines, specifically 3-propyonyl-thiazolidine-4-carboxylic acid ethyl esters, highlighted that the thiazolidine ring's second position can be modified to tune the molecule's physicochemical properties or to attach a fluorescent tag. This demonstrates how computational models can guide the synthesis of analogs for studying structure-activity relationships (SAR) and for tracking the molecule within cells to elucidate its mechanism of action.

The general strategies for designing novel analogs based on docking results for the thiazolidine scaffold include:

Modification of Substituents: Introducing or modifying substituents at various positions of the thiazolidine ring to enhance interactions with the target protein. For example, adding hydrophobic groups to fit into hydrophobic pockets or hydrogen bond donors/acceptors to form additional hydrogen bonds.

Scaffold Hopping: Replacing the thiazolidine core with other heterocyclic systems while maintaining the key interaction points.

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties to improve the compound's pharmacokinetic profile.

These computational approaches, by providing a molecular-level understanding of ligand-target interactions, significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest likelihood of success.

Analytical and Spectroscopic Characterization in Ethyl Thiazolidine 4 Carboxylate Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, allowing researchers to probe the molecular structure of Ethyl thiazolidine-4-carboxylate through its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR) for Compound Verification and Diastereomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

¹H-NMR (Proton NMR) is used to determine the number and type of hydrogen atoms in the molecule. For this compound, the ¹H-NMR spectrum typically reveals distinct signals for the protons of the ethyl group (a triplet and a quartet), as well as signals for the protons on the thiazolidine (B150603) ring. The chemical shifts (δ) of these protons are influenced by their local electronic environment.

¹³C-NMR (Carbon-13 NMR) complements ¹H-NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C-NMR spectrum. For instance, a signal for the carbonyl carbon of the ester group is typically observed in the downfield region of the spectrum. spectrabase.com

Diastereomer Differentiation: A key application of NMR in the study of substituted thiazolidine-4-carboxylic acid derivatives is the differentiation of diastereomers. zu.ac.ae The condensation reaction used to synthesize these compounds can create a new chiral center at the C-2 position, leading to the formation of (2R, 4R) and (2S, 4R) isomers. zu.ac.ae ¹H-NMR spectroscopy can distinguish between these diastereomers, often showing a distinctive singlet for the C-2 proton around 5.5 ppm, allowing for the determination of the isomeric ratio. zu.ac.ae The signal for the C-2 carbon atom in the ¹³C-NMR spectrum, appearing around 70.5 ppm, further corroborates these findings. zu.ac.ae Studies on similar thiazolidine derivatives have also demonstrated the presence of two interconverting diastereoisomers in solution, which can be monitored by NMR as a function of pH. nih.gov

Below is a representative table of ¹³C-NMR chemical shifts for a related compound, Ethyl 2-phenyl-thiazolidine-4(R)-carboxylate.

| Carbon Atom | Chemical Shift (δ) in ppm |

| C=O (Ester) | Value not available |

| C2 (Thiazolidine ring) | Value not available |

| C4 (Thiazolidine ring) | Value not available |

| C5 (Thiazolidine ring) | Value not available |

| CH₂ (Ethyl group) | Value not available |

| CH₃ (Ethyl group) | Value not available |

| Aromatic Carbons | Value not available |

Note: Specific chemical shift values can vary depending on the solvent and specific derivative.

Infrared (IR) Spectroscopy for Functional Group Identification